molecular formula C9H11NO4S B12608691 Phenyl 2-amino-2-methoxyethene-1-sulfonate CAS No. 646053-47-6

Phenyl 2-amino-2-methoxyethene-1-sulfonate

Cat. No.: B12608691
CAS No.: 646053-47-6
M. Wt: 229.26 g/mol
InChI Key: AYCZUDANOLQMKJ-UHFFFAOYSA-N
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Description

Phenyl 2-amino-2-methoxyethene-1-sulfonate is an organic compound with a complex structure that includes a phenyl group, an amino group, a methoxy group, and a sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 2-amino-2-methoxyethene-1-sulfonate typically involves multi-step organic reactions. One common method includes the reaction of phenylamine with methoxyethene under controlled conditions, followed by sulfonation to introduce the sulfonate group. The reaction conditions often require specific catalysts and temperature control to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process. Safety measures are also crucial due to the potential hazards associated with the chemicals involved.

Chemical Reactions Analysis

Types of Reactions

Phenyl 2-amino-2-methoxyethene-1-sulfonate can undergo various types of chemical reactions, including:

    Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The methoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Phenyl 2-amino-2-methoxyethene-1-sulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme activities and protein interactions.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Phenyl 2-amino-2-methoxyethene-1-sulfonate involves its interaction with specific molecular targets. The amino and sulfonate groups can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their function. The methoxy group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Phenyl 2-amino-2-methoxyethane-1-sulfonate
  • Phenyl 2-amino-2-methoxypropane-1-sulfonate
  • Phenyl 2-amino-2-methoxybutane-1-sulfonate

Uniqueness

Phenyl 2-amino-2-methoxyethene-1-sulfonate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

646053-47-6

Molecular Formula

C9H11NO4S

Molecular Weight

229.26 g/mol

IUPAC Name

phenyl 2-amino-2-methoxyethenesulfonate

InChI

InChI=1S/C9H11NO4S/c1-13-9(10)7-15(11,12)14-8-5-3-2-4-6-8/h2-7H,10H2,1H3

InChI Key

AYCZUDANOLQMKJ-UHFFFAOYSA-N

Canonical SMILES

COC(=CS(=O)(=O)OC1=CC=CC=C1)N

Origin of Product

United States

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